molecular formula C10H11N3O B13682686 5-Methylindole-3-carbohydrazide

5-Methylindole-3-carbohydrazide

Cat. No.: B13682686
M. Wt: 189.21 g/mol
InChI Key: XPBZPUWAPOAVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylindole-3-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylindole-3-carbohydrazide typically involves the reaction of 5-methylindole with carbohydrazide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific reaction conditions may include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methylindole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-Methylindole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylindole-3-carbohydrazide involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive indoles suggests potential therapeutic applications .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-3-acetic acid
  • 5-Fluoroindole-3-carbohydrazide

Comparison: 5-Methylindole-3-carbohydrazide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid and indole-3-acetic acid, the methyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-methyl-1H-indole-3-carbohydrazide

InChI

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14)

InChI Key

XPBZPUWAPOAVIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.